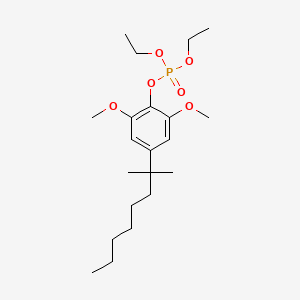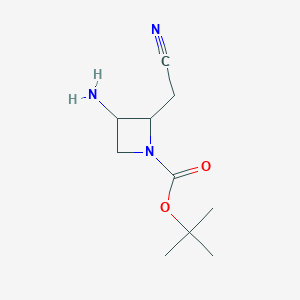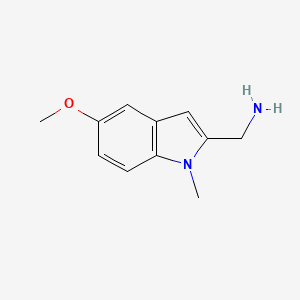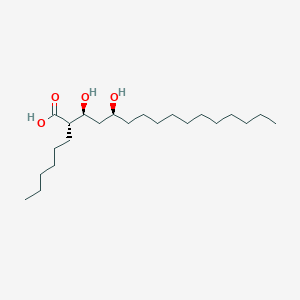
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a hexyl chain attached to a hexadecanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis starting from trans-4-hydroxy-L-proline. The key step in this synthesis is the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions . This method ensures high stereoselectivity and yields the desired enantiomer.
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using biocatalytic processes. Enzymes such as dehydrogenases from Saccharomyces cerevisiae have been employed to achieve high stereoselectivity and yield . These biocatalytic methods are advantageous due to their efficiency and environmentally friendly nature.
化学反应分析
Types of Reactions: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups in the compound make it susceptible to oxidation reactions, forming ketones or aldehydes under appropriate conditions. Reduction reactions can convert the hydroxyl groups to alkanes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents to replace the hydroxyl groups with halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexadecanedioic acid, while reduction can produce hexylhexadecanoic acid.
科学研究应用
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid has a wide range of applications in scientific research In chemistry, it is used as a chiral building block for the synthesis of complex molecules In biology, it serves as a model compound for studying enzyme-substrate interactions due to its stereochemistryIndustrially, the compound is used in the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The hexyl chain and stereochemistry also play a role in determining the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds: Similar compounds to (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid include (2S,3E,5S)-2-Hexyl-5-hydroxy-3-hexadecenoic acid and other hexadecanoic acid derivatives . These compounds share structural similarities but differ in their stereochemistry and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in various reactions and applications.
属性
分子式 |
C22H44O4 |
|---|---|
分子量 |
372.6 g/mol |
IUPAC 名称 |
(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1 |
InChI 键 |
NIMYTNQMVAFHGS-ACRUOGEOSA-N |
手性 SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)

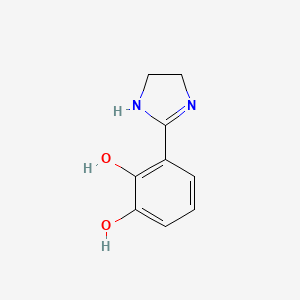
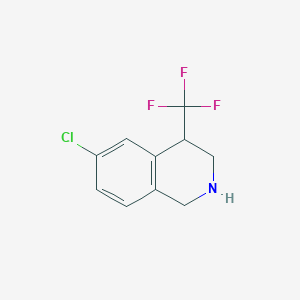
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
